molecular formula C7H5FINO3 B6609030 1-fluoro-5-iodo-3-methoxy-2-nitrobenzene CAS No. 2385244-13-1

1-fluoro-5-iodo-3-methoxy-2-nitrobenzene

Cat. No.: B6609030
CAS No.: 2385244-13-1
M. Wt: 297.02 g/mol
InChI Key: UYSOWUDZTYYYFY-UHFFFAOYSA-N
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Description

1-Fluoro-5-iodo-3-methoxy-2-nitrobenzene is a complex organic compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The compound contains several functional groups including a fluoro group, an iodo group, a methoxy group, and a nitro group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group to the benzene ring. The nitro group could be introduced through nitration, a common reaction in aromatic chemistry . The fluoro and iodo groups could be introduced through halogenation reactions. The methoxy group could be introduced through a substitution reaction with methanol .


Molecular Structure Analysis

The molecular structure of this compound can be determined by its IUPAC name. The “1-fluoro” indicates a fluorine atom attached at the 1st position of the benzene ring. The “5-iodo” indicates an iodine atom attached at the 5th position. The “3-methoxy” indicates a methoxy group (-OCH3) attached at the 3rd position. The “2-nitro” indicates a nitro group (-NO2) attached at the 2nd position .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and the reactants used. The nitro group could undergo reduction to form an amine. The halogen atoms could potentially undergo substitution reactions. The methoxy group could undergo reactions typical of ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups attached to the benzene ring. For instance, the presence of the nitro group could make the compound more reactive. The halogen atoms could increase the compound’s density and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its application. If used as a reactant in a chemical reaction, its behavior would be dictated by the functional groups present on the benzene ring .

Safety and Hazards

As with many chemical compounds, 1-fluoro-5-iodo-3-methoxy-2-nitrobenzene should be handled with care. It may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Properties

IUPAC Name

1-fluoro-5-iodo-3-methoxy-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO3/c1-13-6-3-4(9)2-5(8)7(6)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSOWUDZTYYYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)I)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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